2-Hydroxy-3-butynoic acid

Mechanism-based enzyme inactivation Flavoprotein suicide substrates Lactate oxidase

Flavoenzyme researchers require precise, irreversible active-site probes-yet close structural analogs (e.g., 3-butynoic acid, vinylglycolic acid) lack inhibitory activity entirely. 2-Hydroxy-3-butynoic acid is the definitive mechanism-based suicide substrate for L-lactate oxidase, D-lactate dehydrogenase, and glycolate oxidase, validated by crystallographic FMN-adduct characterization and in vivo oxalate reduction models. • 1:1 stoichiometric FMN modification under anaerobic conditions • ~50% suppression of glycolate-induced hyperoxaluria in rat models • ≥97% purity; ships frozen under inert gas

Molecular Formula C4H4O3
Molecular Weight 100.07 g/mol
CAS No. 40027-75-6
Cat. No. B1200322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-butynoic acid
CAS40027-75-6
Synonyms2-hydroxy-3-butynoate
2-hydroxy-3-butynoic acid
alpha-hydroxybutynoate
Molecular FormulaC4H4O3
Molecular Weight100.07 g/mol
Structural Identifiers
SMILESC#CC(C(=O)O)O
InChIInChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7)
InChIKeyLWNHDEQKHFRYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-butynoic acid: Flavoenzyme Suicide Substrate


2-Hydroxy-3-butynoic acid (CAS 40027-75-6) is an acetylenic α-hydroxy acid with the molecular formula C₄H₄O₃ and a molecular weight of 100.07 g/mol [1]. Structurally, it features a terminal alkyne and an α-hydroxycarboxylic acid moiety [2]. This compound is primarily utilized in biochemical research as a mechanism-based, irreversible inactivator (suicide substrate) of flavin-dependent oxidases and dehydrogenases, including L-lactate oxidase, D-lactate dehydrogenase, and glycolate oxidase [3]. Its unique combination of an acetylenic bond and an α-hydroxyl group is essential for its covalent enzyme modification activity [4].

Mechanism-based flavoenzyme inactivation probe
Requires α-hydroxyl and terminal alkyne groups
Covalent flavin adduct formation for active-site labeling
Enantiopure selection may be critical for D-specific enzymes.

Why Analogs Cannot Replace 2-Hydroxy-3-butynoic acid


2-Hydroxy-3-butynoic acid's value proposition lies in its precise, mechanism-driven inactivation of specific flavoenzymes, a property not shared by its close structural analogs or simple esters. Its activity is contingent upon the simultaneous presence of the α-hydroxyl group and the terminal alkyne, as demonstrated by the complete inactivity of 3-butynoic acid and vinylglycolic acid against lactate oxidase [1]. This strict structure-function relationship precludes generic substitution. Furthermore, while esters like the ethyl or methyl ester may exhibit similar in vitro activity, their altered physicochemical properties (e.g., increased lipophilicity) and potential for hydrolysis to the parent acid can lead to different pharmacokinetic or pharmacodynamic outcomes in vivo [2], making them non-interchangeable for applications requiring the free acid form.

Target Compound
Potential Substitute
2-Hydroxy-3-butynoic acid: both α-OH and alkyne present → irreversible inactivation
3-Butynoic acid: lacks α-OH → no inactivation reported
Free acid form: consistent exposure context
Ester prodrugs: lipophilicity and hydrolysis may alter exposure context

Comparative Evidence: 2-Hydroxy-3-butynoic acid vs. Analogs


Structural Requirements for Covalent Flavin Inactivation

The mechanism of covalent enzyme inactivation by 2-hydroxy-3-butynoic acid is strictly dependent on its molecular architecture. Studies with lactate oxidase showed that both the α-hydroxyl group and the acetylenic linkage are necessary for inactivation to occur. This was demonstrated by the complete lack of enzyme inactivation when treated with either 3-butynoic acid (which lacks the α-hydroxyl) or vinylglycolic acid (2-hydroxy-3-butenoic acid, which has a double bond instead of a triple bond) [1].

Structural Requirements
Head-to-head
Irreversible inactivation vs. no inactivation
Both α-hydroxyl and alkyne required for activity
M. smegmatis lactate oxidase assay
Mechanism-based enzyme inactivation Flavoprotein suicide substrates Lactate oxidase

Suicide Inactivation Kinetics of Lactate Oxidase

2-Hydroxy-3-butynoic acid acts as a suicide substrate, undergoing a finite number of catalytic turnovers before irreversibly inactivating the enzyme. For L-lactate oxidase, the number of turnovers to inactivation is dependent on oxygen concentration. Crucially, under anaerobic conditions, complete enzyme inactivation is achieved with a stoichiometric ratio of 1 mol of L-2-hydroxy-3-butynoate per mol of enzyme-bound flavin [1]. This contrasts with the natural substrate, L-lactate, which is turned over continuously without inactivation.

Inactivation Stoichiometry
Head-to-head
1:1 inhibitor:FMN vs. continuous turnover
Stoichiometric irreversible inactivation context
Anaerobic conditions; L-lactate oxidase
Enzyme kinetics Suicide inhibition Oxidoreductases

Enantioselective Inactivation of D-Lactate Dehydrogenase

The Zn-dependent flavoenzyme D-lactate dehydrogenase from Megasphaera elsdenii is irreversibly inactivated specifically by the D-form of the suicide substrate 2-hydroxy-3-butynoic acid [1]. This stereoselectivity is a critical differentiator; the racemic mixture (DL-2-hydroxy-3-butynoic acid) or the L-isomer may not exhibit the same potency or could even confound experimental results when studying D-specific enzymes. For example, while the L-isomer is the substrate for L-lactate oxidase, the D-isomer is the specific inactivator for D-lactate dehydrogenase [2].

Enzyme Specificity
Class-level
D-form inactivates D-LDH; L-form targets L-LOX
Enantiopure form required for D-specific enzyme studies
Species-specific enzyme context; racemate may confound
Chiral specificity Enzyme stereoselectivity Flavoprotein inactivation

In Vivo Oxalate Reduction via Glycolate Oxidase Inhibition

The patent literature explicitly claims that 2-hydroxy-3-butynoic acid is effective in reducing oxalate levels in the urine of laboratory animals via potent, irreversible inhibition of glycolate oxidase [1]. In vivo studies in rats showed that treatment with sodium 2-hydroxy-3-butynoate (NaHBA) suppressed the glycolate-induced increase in urinary oxalate excretion by approximately half (50% reduction) [2]. While in vitro, a 0.6 mM concentration of the compound resulted in about 90% inhibition of glycolate oxidase [3], the in vivo data provides a direct, quantitative link to a physiological outcome.

Urinary Oxalate
Cross-study
~50% suppression of oxalate excretion
Supports oxalate metabolism model-response context
Rat model; glycolate loading; NaHBA treatment
Urolithiasis Oxalate metabolism In vivo pharmacology

Research and Industrial Applications of 2-Hydroxy-3-butynoic acid


Mechanistic Probing of Flavoenzyme Active Sites

2-Hydroxy-3-butynoic acid is a premier tool for investigating the active site topology and catalytic mechanism of flavin-dependent oxidases and dehydrogenases. Its defined, 1:1 stoichiometric inactivation of L-lactate oxidase under anaerobic conditions, as established by Schonbrunn et al. [1], allows for precise labeling and subsequent structural analysis of the covalently modified flavin cofactor. This has enabled the elucidation of the 4a,5-dihydroflavin adduct structure [2]. Researchers in mechanistic enzymology can use this compound to identify key active site residues and probe the oxygen-dependence of the enzyme's catalytic cycle.

In Vivo Studies of Oxalate Metabolism and Urolithiasis

For researchers investigating the glycolate oxidase pathway and its role in calcium oxalate urolithiasis, 2-hydroxy-3-butynoic acid offers a validated in vivo tool. The patent literature demonstrates its ability to reduce urinary oxalate levels in animal models through irreversible inhibition of glycolate oxidase [1]. Quantitative in vivo data from rat studies show that treatment with sodium 2-hydroxy-3-butynoate can suppress glycolate-induced hyperoxaluria by approximately 50% [2]. This compound can serve as a positive control or mechanistic probe in the development of new therapeutics for kidney stone disease.

Functional Dissection of D-Lactate-Dependent Transport

2-Hydroxy-3-butynoic acid is a specific irreversible inactivator of bacterial D-lactate dehydrogenase [1]. This property has been exploited to dissect the role of this enzyme in active transport processes. Studies in isolated membrane vesicles from Escherichia coli have shown that inactivation of D-lactate dehydrogenase by the acetylenic substrate blocks D-lactate-dependent transport of amino acids and ions [2]. This application is highly relevant for microbiologists studying bacterial energetics and transport mechanisms, allowing for the selective ablation of a specific pathway to assess its functional contribution.

Application
Selection Property
Validation Focus
Flavoenzyme active-site studies
Mechanism-based covalent inactivation
Flavin adduct formation and structural analysis
Oxalate metabolism pathway research
Glycolate oxidase inhibition profile
Urinary oxalate model-response context
Bacterial D-lactate transport studies
D-specific enzyme inactivation
Transport pathway ablation in membrane vesicles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-3-butynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.